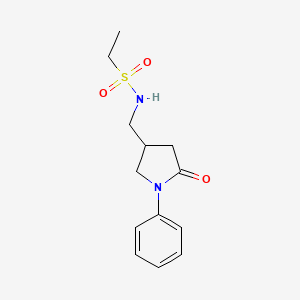

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-9-11-8-13(16)15(10-11)12-6-4-3-5-7-12/h3-7,11,14H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQLGCJBNLXWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Core Pyrrolidinone Synthesis

The 5-oxo-1-phenylpyrrolidine scaffold is typically synthesized via a condensation reaction between itaconic acid and aniline (Figure 1).

Procedure :

- Itaconic acid (1.3 g, 10 mmol) and aniline (0.93 g, 10 mmol) are refluxed in water (20 mL) for 6 hours.

- The product, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid , is isolated via filtration (85% yield).

Key Data :

Functionalization at the 3-Position

Esterification and Reduction

The carboxylic acid is converted to a hydroxymethyl group:

- Esterification : The acid (2.0 g, 8.2 mmol) is treated with methanol (20 mL) and H2SO4 (0.5 mL) under reflux for 4 hours to yield the methyl ester (90%).

- Reduction : The ester is reduced with LiAlH4 (1.5 eq) in THF at 0°C to afford 3-(hydroxymethyl)-1-phenylpyrrolidin-5-one (75% yield).

Key Data :

Amination via Azide Intermediate

The hydroxyl group is converted to an amine:

- Mesylation : The alcohol (1.0 g, 4.8 mmol) is treated with methanesulfonyl chloride (1.2 eq) and Et3N in DCM to form the mesylate (95% yield).

- Azide Displacement : Reaction with NaN3 (2 eq) in DMF at 80°C for 12 hours yields the azide (80%).

- Reduction : Catalytic hydrogenation (H2, Pd/C) in MeOH reduces the azide to 3-(aminomethyl)-1-phenylpyrrolidin-5-one (85% yield).

Key Data :

Sulfonylation

The primary amine is reacted with ethanesulfonyl chloride:

- Reaction Conditions : The amine (0.5 g, 2.4 mmol) and Et3N (1.5 eq) are stirred in DCM (10 mL) at 0°C. Ethanesulfonyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 2 hours.

- Workup : The product is purified via silica gel chromatography (hexane/EtOAc, 3:1) to yield N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide (78% yield).

Key Data :

Alternative Routes

Reductive Amination

An alternative pathway employs reductive amination of a ketone intermediate:

- Oxidation : The alcohol (3-(hydroxymethyl)-1-phenylpyrrolidin-5-one) is oxidized to 3-formyl-1-phenylpyrrolidin-5-one using PCC (75% yield).

- Reductive Amination : Reaction with ammonium acetate and NaBH3CN in MeOH introduces the amine (65% yield).

Limitations : Lower yields compared to the azide pathway due to side reactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace the ethanesulfonamide moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide with structurally related sulfonamide derivatives from recent patents and studies:

Key Observations:

- Substituent Effects : Fluorine atoms in analogs (e.g., ) enhance metabolic stability and lipophilicity, whereas the target compound lacks halogenation, suggesting a trade-off between polarity and bioavailability .

- Sulfonamide Positioning: The ethanesulfonamide group in the target is attached to a methyl-pyrrolidinone arm, contrasting with the benzyl-methanesulfonamide in or cyclopentyl-linked variants in . This affects spatial orientation in target binding pockets .

Q & A

Q. What synthetic strategies are effective for preparing N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions:

Cyclocondensation : Formation of the pyrrolidinone ring using precursors like β-keto esters or nitriles under reflux with catalysts (e.g., piperidine in ethanol at 0–5°C) .

Alkylation : Introducing the methyl group at position 3 via nucleophilic substitution, requiring inert atmospheres to prevent oxidation .

Sulfonamide Coupling : Reaction with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .

Optimization includes solvent choice (polar aprotic solvents enhance reactivity) and temperature control (0–5°C minimizes side reactions) . Purification via column chromatography and characterization by , , and HRMS are critical for confirming structural integrity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies protons on the pyrrolidinone ring (δ 2.5–3.5 ppm) and sulfonamide group (δ 3.1–3.3 ppm). confirms the carbonyl (C=O) at ~175 ppm .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calculated for CHNOS: 311.1064) ensures molecular fidelity .

- HPLC-PDA : Purity assessment (>98%) using UV detection at λ ≈ 255 nm, a standard for sulfonamides .

Q. What are the common reactivity patterns of the pyrrolidinone ring under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the carbonyl oxygen leads to ring-opening via nucleophilic attack (e.g., water or alcohols), forming linear amides. Stability studies in pH 7.4 buffer show no degradation over 24 hours, supporting biological use .

- Basic Conditions : β-elimination may occur at elevated temperatures, forming α,β-unsaturated amides. Reaction monitoring via TLC or in-situ IR spectroscopy is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. For example, introducing electron-withdrawing groups (e.g., -CF) stabilizes sulfonamide-target interactions .

- Molecular Docking : Simulates binding to enzymes (e.g., carbonic anhydrase IX). AutoDock Vina or Schrödinger Suite identifies optimal substituents for improved binding affinity (e.g., ΔG < -8 kcal/mol) .

- Reaction Path Search : Transition state analysis (e.g., using Gaussian 16) optimizes synthetic routes, reducing experimental trial-and-error .

Q. What experimental approaches resolve contradictions in reported biological activities of sulfonamide analogs?

- Methodological Answer :

- Orthogonal Assays : Conflicting IC values (e.g., kinase inhibition) are addressed by combining fluorescence polarization (FP) and surface plasmon resonance (SPR) to measure binding kinetics .

- Metabolic Stability Studies : Microsomal assays (human liver microsomes + NADPH) compare half-life (t) across analogs. For example, trifluoromethylation increases t from 2.1 to 6.8 hours .

- Caco-2 Permeability : Modifying alkyl chains (C2 to C4) improves apparent permeability (P) from 1.2 × 10 to 5.8 × 10 cm/s, enhancing bioavailability predictions .

Q. How do structural modifications at the N-ethylsulfonamide moiety influence pharmacokinetics?

- Methodological Answer :

- LogP Optimization : Introducing hydrophilic groups (e.g., -OH) reduces LogP from 2.3 to 1.1, improving aqueous solubility. Measured via shake-flask method .

- CYP450 Inhibition Screening : Fluorescence-based assays (e.g., CYP3A4) show that bulky substituents (e.g., -Ph) reduce inhibition (IC > 50 μM vs. 12 μM for parent compound) .

- Plasma Protein Binding (PPB) : Equilibrium dialysis reveals that halogenation increases PPB from 85% to 93%, impacting free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.